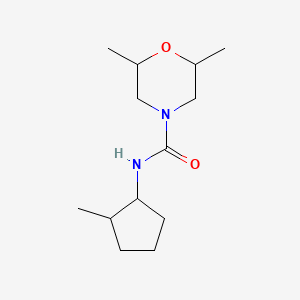
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and acts as a positive allosteric modulator of the GABAA receptor.
作用机制
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the potency of GABA at the GABAA receptor, and to enhance the activity of other positive allosteric modulators of the receptor. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been shown to have anxiolytic effects in animal models, and to reduce the severity of seizures in epilepsy models.
实验室实验的优点和局限性
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of the GABAA receptor, which makes it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations as well. It has been shown to have some toxic effects in animal studies, and its effects on the GABAA receptor can be influenced by factors such as receptor subtype and expression level.
未来方向
There are several future directions for research on 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide. One area of interest is the development of more selective positive allosteric modulators of the GABAA receptor, which could have therapeutic applications in anxiety and other neurological disorders. Another area of interest is the investigation of the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on other neurotransmitter systems, such as the glutamate system, which could have implications for the treatment of conditions such as schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on the GABAA receptor, and to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide is a chemical compound that has been widely used in scientific research as a tool to study the GABAA receptor. It acts as a positive allosteric modulator of the receptor, and has been shown to have anxiolytic and anticonvulsant effects in animal models. While 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations, it remains a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. Further research is needed to fully understand the mechanisms underlying its effects, and to explore its potential as a therapeutic agent.
合成方法
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a catalyst. Other methods include the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a base, or the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of an acid catalyst.
科学研究应用
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been widely used in scientific research as a tool to study the GABAA receptor. It is used to investigate the effects of positive allosteric modulators on the receptor, and to explore the potential therapeutic applications of these compounds. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been used to study the role of the GABAA receptor in anxiety and other neurological disorders.
属性
IUPAC Name |
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-9-5-4-6-12(9)14-13(16)15-7-10(2)17-11(3)8-15/h9-12H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIGPYCGQRJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
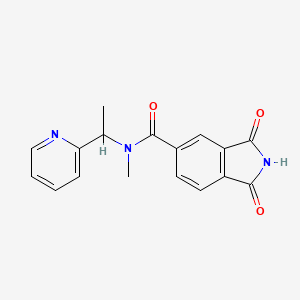
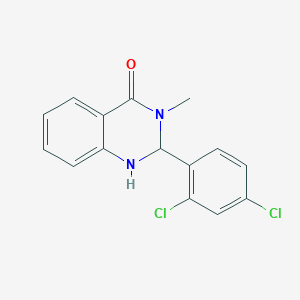
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
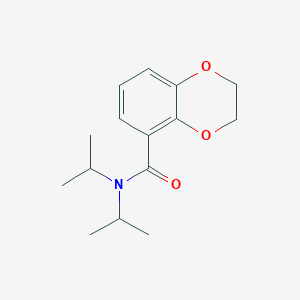

![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
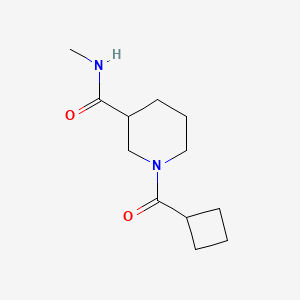
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)